

# Spectroscopic Data of 4-Bromo-m-terphenyl: A Technical Guide

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## Compound of Interest

Compound Name: **4-Bromo-m-terphenyl**

Cat. No.: **B1590881**

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## Introduction

**4-Bromo-m-terphenyl** is a halogenated aromatic hydrocarbon belonging to the terphenyl family of compounds. Its structure, consisting of three phenyl rings in a meta arrangement with a bromine substituent, imparts unique physicochemical properties that make it a valuable building block in organic synthesis, materials science, and pharmaceutical research. The precise characterization of this molecule is paramount for its effective utilization, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming its identity, purity, and structure.

This technical guide provides a comprehensive overview of the spectroscopic data of **4-Bromo-m-terphenyl**. In the absence of readily available experimental spectra for this specific isomer, this guide leverages high-quality predicted data, supported by experimental data from its structural analogs, m-terphenyl and bromobenzene. This approach offers a robust framework for understanding the key spectral features of **4-Bromo-m-terphenyl** and serves as a valuable reference for researchers working with this and related compounds.

## Molecular Structure

The structural formula of **4-Bromo-m-terphenyl** is  $C_{18}H_{13}Br$ , with a molecular weight of 309.20 g/mol. The molecule's geometry and the electronic influence of the bromine atom are key

determinants of its spectroscopic behavior.

Caption: Molecular structure of **4-Bromo-m-terphenyl**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **4-Bromo-m-terphenyl** are presented below, with interpretations guided by the known spectra of m-terphenyl and bromobenzene.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **4-Bromo-m-terphenyl** is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.0 ppm). The asymmetry of the molecule results in a unique chemical environment for each proton.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **4-Bromo-m-terphenyl**

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|-------------------|--------------------------------|--------------|-------------|
| Aromatic Protons  | 7.30 - 7.80                    | Multiplet    | 13H         |

Interpretation:

- The signals for the protons on the two unsubstituted phenyl rings are expected to be similar to those in m-terphenyl, appearing as a complex multiplet.
- The protons on the brominated phenyl ring will be influenced by the electron-withdrawing and anisotropic effects of the bromine atom. Protons ortho to the bromine are typically shifted downfield, while those meta and para are less affected.
- The overall spectrum will be a complex overlap of these signals, making definitive assignment without 2D NMR techniques challenging.

### $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's asymmetry, a total of 18 distinct signals are expected for the 18 carbon atoms of **4-Bromo-m-terphenyl**.

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **4-Bromo-m-terphenyl**

| Carbon Assignment  | Predicted Chemical Shift (ppm) |
|--------------------|--------------------------------|
| C-Br               | ~122                           |
| Aromatic C-H & C-C | 127 - 142                      |

Interpretation:

- The carbon atom directly bonded to the bromine (C-Br) is expected to have a chemical shift around 122 ppm, influenced by the heavy atom effect of bromine.
- The other carbon atoms of the aromatic rings will appear in the typical range of 127-142 ppm. The exact chemical shifts will be determined by their position relative to the other phenyl rings and the bromine substituent.
- The quaternary carbons (linking the phenyl rings) will likely appear as weaker signals in the spectrum.

## Experimental Protocol for NMR Spectroscopy

Caption: General workflow for NMR data acquisition.

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Bromo-m-terphenyl** in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- Data Acquisition: Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

- Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation to obtain the frequency-domain spectrum.
- Spectral Analysis: The processed spectrum is phased and baseline-corrected. Chemical shifts are referenced to TMS (0 ppm).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected IR Absorption Bands for **4-Bromo-m-terphenyl**

| Wavenumber (cm <sup>-1</sup> ) | Vibration Type           | Intensity        |
|--------------------------------|--------------------------|------------------|
| 3100-3000                      | Aromatic C-H Stretch     | Medium to Weak   |
| 1600-1450                      | Aromatic C=C Stretch     | Strong to Medium |
| 1250-1000                      | In-plane C-H Bending     | Medium           |
| 900-675                        | Out-of-plane C-H Bending | Strong           |
| ~1070                          | C-Br Stretch             | Medium           |

Interpretation:

- Aromatic C-H Stretch: The presence of multiple phenyl rings will result in characteristic absorption bands in the 3100-3000 cm<sup>-1</sup> region.
- Aromatic C=C Stretch: Strong absorptions between 1600 and 1450 cm<sup>-1</sup> are indicative of the carbon-carbon double bond stretching within the aromatic rings.
- C-H Bending: The substitution pattern on the phenyl rings will influence the positions of the in-plane and out-of-plane C-H bending vibrations.
- C-Br Stretch: The carbon-bromine bond is expected to show a characteristic absorption band around 1070 cm<sup>-1</sup>.

## Experimental Protocol for IR Spectroscopy

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